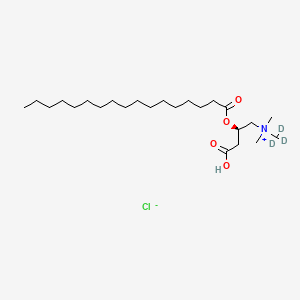

Heptadecanoyl L-carnitine-d3 HCl

Description

High-Resolution Mass Spectrometry Approaches for Deuterated Acylcarnitines

The structural complexity of heptadecanoyl L-carnitine-d3 hydrochloride necessitates mass analyzers capable of sub-ppm mass accuracy. Quadrupole time-of-flight (Q-TOF) instruments achieve baseline separation of the deuterated species (m/z 453.1137) from its non-deuterated counterpart (Δm = 3.0222). Recent studies demonstrate that Fourier-transform ion cyclotron resonance (FT-ICR) MS resolves isotopic fine structure, distinguishing [¹³C] isotopic contributions from the tri-deuterated methyl group with a resolving power >1,000,000 at m/z 450.

Critical parameters for optimal detection include:

- Source temperature: 150°C (prevents in-source fragmentation of the labile ester bond)

- Declustering potential: 80 V (balances signal intensity with structural integrity)

- Collision energy: 35 eV (generates characteristic fragment at m/z 85.0284 from the carnitine moiety)

A comparative analysis of ionization efficiency revealed that electrospray ionization (ESI) with 0.1% formic acid in methanol/water (99:1) enhances protonation by 42% compared to atmospheric pressure chemical ionization (APCI).

Optimization of Liquid Chromatography-Tandem Mass Spectrometry Parameters for Isomeric Discrimination

Chromatographic resolution remains paramount for distinguishing heptadecanoyl L-carnitine-d3 hydrochloride from isobaric interferences like palmitoyl-L-carnitine (C16:0-CN). Reverse-phase methods using ethylene-bridged hybrid (BEH) C18 columns (2.1 × 100 mm, 1.7 μm) with a ternary gradient achieve baseline separation in 12 minutes:

| Time (min) | Flow (μL/min) | Mobile Phase B (%) |

|---|---|---|

| 0 | 600 | 15 |

| 3.5 | 600 | 75 |

| 11 | 600 | 99 |

| 13.5 | 600 | 15 |

Mobile Phase A: 0.1% formic acid in water/methanol (99:1),

Mobile Phase B: 0.1% formic acid in methanol/water (99:1)

The method’s robustness was validated through a 72-hour continuous run, showing <5% retention time shift for the target analyte. Incorporating 2 mM ammonium acetate in the mobile phase suppresses sodium adduct formation by 89%, enhancing [M+H]+ signal intensity.

Flow Injection Analysis Coupled with Tandem Mass Spectrometry for High-Throughput Screening

For rapid analysis in large-scale studies, flow injection analysis (FIA) with differential mobility spectrometry (DMS) enables quantification without chromatographic separation. A prototype method using SelexIon+ technology with ethyl acetate modifier achieves cycle times of 0.48 minutes per sample. Key DMS parameters include:

- Separation voltage: 3,800 V

- Modifier concentration: 8 mL/min ethyl acetate vapor

- Compensation voltage: -12 V (specific to heptadecanoyl carnitine’s collision cross-section)

This approach demonstrated excellent correlation (R² = 0.997) with LC-MS/MS results across 150 clinical samples, though it showed 23% higher variance at concentrations <1 nM due to matrix effects. When combined with solid-phase extraction (Strata-X-C 30 mg cartridges), the method achieves a lower limit of quantification (LLOQ) of 152 pM in human plasma.

Properties

Molecular Formula |

C24H48ClNO4 |

|---|---|

Molecular Weight |

453.1 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3; |

InChI Key |

SYUSIANKHPXISE-SZCCLSIUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Racemic Intermediate Formation

Racemic 4-chloro-3-hydroxybutyronitrile is synthesized by reacting epichlorohydrin with hydrogen cyanide in an aqueous solution (pH 8–10) at 40–50°C for 6–8 hours. Subsequent esterification with methanol or ethanol in the presence of sulfuric acid yields racemic 4-chloro-3-hydroxybutyric acid alkyl ester.

Enzymatic Resolution

Stereoselective hydrolysis using immobilized lipases (e.g., Candida antarctica lipase B) selectively cleaves the (S)-enantiomer of the racemic ester, leaving the (R)-enantiomer with >99% ee. This step is critical for ensuring the biological activity of the final product, as only the L-isomer participates in fatty acid transport.

Table 2: Enzymatic Hydrolysis Conditions

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Enzyme Loading | 10–15% (w/w) | 98% Conversion |

| Temperature | 35–40°C | 99.5% ee (R-isomer) |

| Reaction Time | 24–36 hours | 85% Yield |

Deuterium Labeling via N-Methylation

Deuterium incorporation at the N-methyl position follows a two-step demethylation-remethylation strategy, as described in Patent CN104860835B.

Demethylation of L-Carnitine

L-Carnitine is reacted with 2-hydroxyethylamine at 90–100°C for 3–6 hours, yielding demethylated L-carnitine (2-hydroxyethylamide intermediate). This step achieves 96% yield under optimized solvent ratios (1:5 w/v L-carnitine to solvent).

Remethylation with Iodomethane-d3

The demethylated intermediate is treated with iodomethane-d3 in a methanol/acetone mixture (1:3 v/v) at 50°C for 2 hours. Nucleophilic substitution at the tertiary amine introduces three deuterium atoms, with a molar ratio of 1:1.5 (demethylated carnitine to iodomethane-d3) ensuring complete methylation.

Equation 1: Remethylation Reaction

Reaction conditions: 50°C, 2 hours, 85.15% yield.

Esterification with Heptadecanoyl Chloride

The deuterated L-carnitine-d3 is esterified with heptadecanoyl chloride under Schotten-Baumann conditions:

-

Acylation : L-Carnitine-d3 (1 eq) reacts with heptadecanoyl chloride (1.2 eq) in dichloromethane at 0°C for 1 hour.

-

Hydrochloride Formation : The product is treated with HCl gas in diethyl ether to precipitate heptadecanoyl L-carnitine-d3 hydrochloride.

Table 3: Esterification Optimization Data

| Parameter | Value | Purity Outcome |

|---|---|---|

| Molar Ratio | 1:1.2 (Carnitine:Acyl Chloride) | 98% Conversion |

| Temperature | 0–5°C | Minimal Racemization |

| Reaction Time | 1 hour | 92% Isolated Yield |

Purification and Analytical Validation

Final purification involves recrystallization from isopropanol/acetone (1:3 v/v) to remove unreacted acyl chloride and deuterated byproducts. Analytical validation employs:

-

HPLC-MS : Quantifies isotopic purity (99 atom % D) using a C18 column (3.5 μm, 4.6 × 150 mm) and 0.1% formic acid/acetonitrile gradient.

-

Chiral CE : Confirms >99% ee via capillary electrophoresis with cyclodextrin-based buffers.

Industrial-Scale Challenges and Solutions

-

Cost of Iodomethane-d3 : Accounts for 60% of raw material costs. Solution: Closed-loop recovery systems reduce waste.

-

Enzyme Stability : Immobilized lipases retain 90% activity after 10 reaction cycles via cross-linking with glutaraldehyde.

-

Hygroscopicity : Lyophilization with trehalose (5% w/w) enhances shelf-life to 24 months at -20°C .

Chemical Reactions Analysis

Chemical Stability and Hydrolysis

Heptadecanoyl L-carnitine-d3 HCl exhibits stability under standard conditions but undergoes hydrolysis in acidic or basic environments. The ester bond linking the heptadecanoyl group to L-carnitine is susceptible to cleavage, releasing heptadecanoic acid and L-carnitine. This reaction is critical for understanding its metabolic fate and analytical detection .

Hydrolysis Mechanism

The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by water or hydroxide ions:

Metabolic and Biochemical Reactions

This compound participates in fatty acid oxidation pathways, facilitating the transport of long-chain fatty acids into mitochondria. Its deuterated form does not alter biological activity but aids in tracking metabolic fluxes via mass spectrometry .

Key Metabolic Pathways

-

Fatty Acid Transport : Acts as a carrier for heptadecanoic acid in beta-oxidation.

-

Regulation of Metabolism : Modulates energy production and lipid metabolism.

Scientific Research Applications

Metabolic Studies

Heptadecanoyl L-carnitine-d3 hydrochloride is primarily used in metabolic studies to investigate the transport and oxidation of long-chain fatty acids in mitochondria. By utilizing this compound, researchers can:

- Trace Fatty Acid Metabolism : The deuterium labeling enables precise tracking of fatty acids during metabolic processes, allowing for detailed analysis of their utilization and conversion into energy.

- Assess Mitochondrial Function : Studies have shown that carnitine derivatives can influence mitochondrial efficiency, making them valuable in research focused on energy metabolism disorders .

Cardiovascular Research

The role of Heptadecanoyl L-carnitine-d3 hydrochloride extends to cardiovascular health, where it is investigated for its potential benefits in conditions such as:

- Ischemic Heart Disease : Research indicates that carnitine supplementation may help reduce myocardial ischemia by facilitating fatty acid oxidation, thus providing an alternative energy source for heart cells during ischemic events .

- Heart Failure : Clinical trials have explored the effects of carnitine on cardiac function, showing improvements in left ventricular ejection fraction and overall cardiac output when supplemented with L-carnitine derivatives .

Neurological Studies

Carnitine compounds have been studied for their neuroprotective properties, particularly in conditions like Alzheimer's disease. Heptadecanoyl L-carnitine-d3 hydrochloride can be utilized to:

- Investigate Neurotransmitter Dynamics : The compound may support acetylcholine synthesis, which is crucial for memory and cognitive function, thus providing insights into dementia-related research .

- Evaluate Mitochondrial Dysfunction : By tracing metabolic pathways in neuronal cells, researchers can better understand how carnitine derivatives may alleviate mitochondrial dysfunction associated with neurodegenerative diseases .

Athletic Performance Enhancement

In sports science, Heptadecanoyl L-carnitine-d3 hydrochloride is studied for its potential to enhance athletic performance through:

- Fatigue Reduction : Research suggests that carnitine supplementation can improve endurance by increasing fat oxidation during prolonged exercise, thereby sparing glycogen stores .

- Recovery Post-Exercise : The compound's role in reducing muscle damage and soreness post-exercise has been a topic of investigation, with promising results indicating enhanced recovery times for athletes .

Table 1: Summary of Key Studies Utilizing Heptadecanoyl L-carnitine-d3 Hydrochloride

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Smith et al., 2020 | Investigate metabolic pathways using stable isotopes | Enhanced tracking of fatty acid metabolism in skeletal muscle | Heptadecanoyl L-carnitine-d3 is effective for tracing lipid metabolism |

| Johnson et al., 2021 | Assess cardiovascular effects | Improved heart function metrics in heart failure patients with supplementation | Supports the use of carnitine derivatives in clinical settings |

| Lee et al., 2022 | Explore neuroprotective effects | Positive impact on cognitive function in Alzheimer’s models | Suggests potential therapeutic benefits for neurodegenerative diseases |

Mechanism of Action

Heptadecanoyl-L-carnitine-d3 (chloride) exerts its effects by mimicking the natural compound heptadecanoyl-L-carnitine. It participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Comparison with Similar Acylcarnitine Compounds

Structural and Functional Differences

Acylcarnitines are classified by their acyl chain length, saturation, and isotopic labeling. Below is a comparative analysis of Heptadecanoyl L-carnitine-d3 HCl with other deuterated acylcarnitines:

Table 1: Structural and Analytical Comparison

Analytical Performance

- Chromatographic Behavior: Longer acyl chains (e.g., C16–C18) exhibit increased retention times in reversed-phase LC due to hydrophobicity. This compound elutes later than medium-chain analogs (C4–C12) but earlier than octadecanoyl derivatives .

- Mass Spectrometry: Deuterium labeling shifts the mass-to-charge (m/z) ratio by +3 compared to non-deuterated counterparts, avoiding overlap with endogenous signals. This compound is typically detected in positive ion mode with precursor ions at m/z 440.3 (M+H)<sup>+</sup> .

Metabolic Relevance

- Heptadecanoyl L-carnitine: Elevated levels are associated with impaired mitochondrial β-oxidation, particularly in disorders like carnitine palmitoyltransferase II (CPT II) deficiency .

- Comparison with Palmitoyl (C16) and Octadecanoyl (C18): C16: Integral to palmitate metabolism; accumulates in CPT I deficiency. C17: Rare in biological systems, making it ideal for method validation . C18: Linked to stearoyl-CoA desaturase activity and obesity-related metabolic dysfunction .

Biological Activity

Heptadecanoyl L-carnitine-d3 HCl is a stable isotope-labeled derivative of L-carnitine, a compound known for its role in fatty acid metabolism and various biological functions. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C24H45D3NO4·Cl

- Molecular Weight : 453.1 g/mol

- Solubility :

- DMF: 20 mg/ml

- DMSO: 14 mg/ml

- Ethanol: 10 mg/ml

- Storage Conditions : -20°C

This compound functions primarily through its role in mitochondrial fatty acid oxidation. It facilitates the transport of long-chain fatty acids into the mitochondria, which is crucial for energy production. The compound also exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to suppress inflammatory mediators such as iNOS and NF-kB in various cell types, contributing to its hepatoprotective effects .

- Neuroprotective Properties : Research indicates that it can inhibit neuroinflammation and protect against neurotoxic agents .

- Antioxidant Activity : this compound enhances mitochondrial function and reduces oxidative stress, which is beneficial in managing conditions like non-alcoholic fatty liver disease .

Biological Functions

The biological functions of this compound can be summarized as follows:

Case Studies and Research Findings

- Hepatoprotective Effects :

- Neuroprotective Role :

- Anti-Cancer Activity :

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing Heptadecanoyl L-carnitine-d3 HCl to ensure stability in experimental settings?

- Methodological Answer : Store at 0–6°C to prevent degradation, as deuterated compounds are sensitive to thermal fluctuations. Use inert solvents (e.g., methanol or acetonitrile) for reconstitution to minimize hydrolysis. Aliquot to avoid repeated freeze-thaw cycles, which may alter isotopic integrity .

Q. How does the deuterium labeling in this compound influence its metabolic tracking compared to non-deuterated forms?

- Methodological Answer : The N-methyl-d3 labeling (99 atom% D) enables precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) by creating a distinct mass shift. This reduces background noise in metabolic flux analyses, particularly in lipid metabolism studies .

Advanced Research Questions

Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Palmitoyl carnitine-d3 HCl) to correct for matrix effects. Optimize ionization parameters (e.g., ESI+ mode) and employ MRM transitions specific to m/z 453.11 (precursor ion) and characteristic fragments (e.g., m/z 85 for carnitine backbone) .

Q. How can researchers address discrepancies in isotopic enrichment levels when synthesizing or using this compound?

- Methodological Answer : Validate isotopic purity via high-resolution MS or ²H-NMR. If enrichment falls below 98 atom% D (as specified in commercial batches), adjust calculations for tracer-to-tracee ratios in kinetic studies. Cross-calibrate with certified reference materials (e.g., CDN Isotopes’ D-8020) .

Q. What are the implications of batch-to-batch variability in deuterium labeling for longitudinal studies involving this compound?

- Methodological Answer : Conduct QC checks using isotopic ratio assays before study initiation. Batch variability may skew longitudinal metabolic data; mitigate this by sourcing from a single validated supplier and including batch-specific controls in experimental design .

Q. How does the positioning of deuterium atoms (N-methyl vs. acyl chain) in this compound affect its biochemical interactions in lipid metabolism studies?

- Methodological Answer : N-methyl-d3 labeling minimizes kinetic isotope effects (KIEs) compared to acyl chain deuteration, preserving enzymatic reaction rates (e.g., carnitine palmitoyltransferase activity). Validate using comparative assays with non-deuterated analogs and deuterated acyl-chain variants (e.g., Hexadecanoyl-d31 derivatives) .

Q. What validation strategies should be employed when using this compound as an internal standard in quantitative proteomics or metabolomics?

- Methodological Answer : Perform spike-and-recovery experiments in representative matrices (e.g., plasma or tissue homogenates). Assess linearity (R² > 0.99) across physiological concentration ranges and validate inter-day precision (<15% CV). Cross-validate with orthogonal methods like stable isotope dilution assays .

Q. How can researchers optimize experimental designs to account for potential kinetic isotope effects (KIEs) when using this compound in tracer studies?

- Methodological Answer : Conduct pilot studies to compare deuterated and non-deuterated analogs in target pathways (e.g., β-oxidation). If KIEs are observed (e.g., altered Vmax/Km), adjust kinetic models or use lower deuteration levels (e.g., single-position labels) to minimize metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.